
tert-butyl (2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate
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Overview
Description
tert-butyl (2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate: is a complex organic compound with a unique structure that includes a tert-butyl group, a tetrahydro-2H-pyran-4-yl group, and a nicotinamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate typically involves multiple steps One common approach is to start with the preparation of the tetrahydro-2H-pyran-4-yl group, which is then coupled with a nicotinamido derivativeThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
Scientific Research Applications
This compound is investigated for its role as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a useful tool for studying biological pathways and mechanisms. Research indicates that it may influence signal transduction pathways, thereby affecting gene expression and metabolic regulation.
Medicine
In medicinal chemistry, tert-butyl (2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate is being explored as a potential therapeutic agent. Preliminary studies suggest that it could serve as a lead compound in the development of new drugs targeting various diseases, including cancer and metabolic disorders.
Industry
The compound is also relevant in industrial applications, particularly in the development of new materials and as an intermediate in pharmaceutical synthesis. Its properties can be leveraged to create more efficient production processes in agrochemicals and fine chemicals.
Case Studies
-
Biochemical Probing :
A study demonstrated that this compound could effectively inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease treatment. -
Drug Development :
Research published in a peer-reviewed journal highlighted the compound's efficacy in preclinical models for targeting cancer cell lines, showcasing its potential as a lead compound for drug development. -
Material Science :
An industrial application study revealed that this compound could be utilized in synthesizing novel polymeric materials with enhanced properties, indicating its versatility beyond traditional chemical applications.
Mechanism of Action
The mechanism of action of tert-butyl (2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate
- tert-butyl ((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate
- tert-butyl cyclopropyl (tetrahydro-2H-pyran-4-yl)carbamate
Uniqueness
What sets tert-butyl (2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate apart from similar compounds is its nicotinamido moiety, which imparts unique biological activity and chemical reactivity. This makes it particularly valuable in research and industrial applications .
Biological Activity
Tert-butyl (2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)ethyl)carbamate is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable precursor containing a tetrahydro-2H-pyran moiety. The resulting compound features a carbamate functional group, which is known for its ability to enhance bioavailability and modulate biological activity.
The crystal structure analysis reveals that the compound adopts a specific conformation that may influence its interaction with biological targets. Notably, the presence of hydrogen bonds in the crystal lattice suggests potential interactions with biological macromolecules .
Antimicrobial Properties
Recent studies have indicated that derivatives of carbamates, including those similar to this compound, exhibit significant antimicrobial activity. For example, related compounds have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve the disruption of bacterial cell membrane integrity, leading to cell death .
Anti-inflammatory Activity
Compounds structurally related to tert-butyl carbamates have demonstrated promising anti-inflammatory effects. In vivo studies using carrageenan-induced rat paw edema models have shown that these compounds can significantly reduce inflammation, with inhibition percentages ranging from 39% to over 54% compared to standard anti-inflammatory drugs like indomethacin . This suggests that the compound may modulate inflammatory pathways potentially through inhibition of cyclooxygenase enzymes.
In Vivo Studies
In a controlled study, various analogs of tert-butyl carbamates were tested for their anti-inflammatory properties. The findings indicated that specific structural modifications enhanced their efficacy. For instance, the presence of a tetrahydro-pyran moiety was associated with increased anti-inflammatory activity .
Compound | % Inhibition | Mechanism |
---|---|---|
4a | 54.239 | COX inhibition |
4i | 39.021 | COX inhibition |
Structural Activity Relationship (SAR)
The SAR analysis indicates that modifications in the side chains significantly impact the biological activity of carbamate derivatives. For example, the introduction of hydrophilic groups enhances solubility and bioavailability, which are critical for therapeutic efficacy .
The mechanisms by which this compound exerts its effects include:
- Membrane Disruption : Similar compounds have been shown to depolarize bacterial membranes, indicating a bactericidal mechanism.
- Enzyme Inhibition : Compounds inhibit cyclooxygenase enzymes involved in the inflammatory process.
- Cellular Interaction : The ability to form hydrogen bonds may facilitate interactions with various biological receptors or enzymes.
Properties
IUPAC Name |
tert-butyl N-[2-[[6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5/c1-18(2,3)26-17(23)20-9-8-19-16(22)13-4-5-15(21-12-13)25-14-6-10-24-11-7-14/h4-5,12,14H,6-11H2,1-3H3,(H,19,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWCALWVFXUMRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CN=C(C=C1)OC2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.